molecular formula C3H4N2S3 B1607503 3-Methylmercapto-5-mercapto-1,2,4-thiadiazole CAS No. 20069-40-3

3-Methylmercapto-5-mercapto-1,2,4-thiadiazole

Cat. No.: B1607503
CAS No.: 20069-40-3
M. Wt: 164.3 g/mol
InChI Key: UCNLRHTYRUUSGJ-UHFFFAOYSA-N
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Description

3-Methylmercapto-5-mercapto-1,2,4-thiadiazole is a heterocyclic compound with the molecular formula C3H4N2S3. It is characterized by the presence of both methylthio and mercapto groups attached to a thiadiazole ring.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylmercapto-5-mercapto-1,2,4-thiadiazole typically involves the reaction of appropriate thiosemicarbazides with carbon disulfide under basic conditions. The reaction proceeds through the formation of intermediate compounds, which cyclize to form the thiadiazole ring .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Methylmercapto-5-mercapto-1,2,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield disulfides, while substitution reactions can produce a variety of functionalized thiadiazoles .

Scientific Research Applications

3-Methylmercapto-5-mercapto-1,2,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential antimicrobial and anticancer properties.

    Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases.

    Industry: It is used as a corrosion inhibitor and in the formulation of specialty chemicals

Comparison with Similar Compounds

  • 2-Amino-5-mercapto-1,3,4-thiadiazole
  • 5-Mercapto-1,2,4-triazole
  • 2-Mercapto-1,3,4-thiadiazole

Comparison: Compared to these similar compounds, 3-Methylmercapto-5-mercapto-1,2,4-thiadiazole is unique due to the presence of both methylthio and mercapto groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-methylsulfanyl-2H-1,2,4-thiadiazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S3/c1-7-2-4-3(6)8-5-2/h1H3,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNLRHTYRUUSGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=S)SN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369758
Record name 3-Methylmercapto-5-mercapto-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20069-40-3
Record name 3-Methylmercapto-5-mercapto-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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